molecular formula C9H9BrO B188281 1-(4-Bromophenyl)cyclopropanol CAS No. 109240-30-4

1-(4-Bromophenyl)cyclopropanol

Cat. No. B188281
M. Wt: 213.07 g/mol
InChI Key: CKWRAYGCDLYUSQ-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in dry conditions, store in the freezer at temperatures below -20°C .

Physical And Chemical Properties Analysis

  • Safety Information : Classified as a Warning substance (H302) – harmful if swallowed. Follow safety precautions when handling .

Scientific Research Applications

  • Specific Scientific Field: Photodynamic Therapy
  • Summary of the Application: “1-(4-Bromophenyl)cyclopropanol” has been used to modify phthalocyanines, a type of highly conjugated macrocycle. These modified phthalocyanines have been studied for their potential use as photosensitizers in photodynamic therapy .
  • Methods of Application or Experimental Procedures: The phthalocyanines were modified with “1-(4-Bromophenyl)cyclopropanol”, both as a racemic mixture and with each of its individual ® or (S) enantiomers . The compounds were then characterized by various methods, including 1H-NMR spectroscopy, mass spectrometry, and UV-Vis absorption, excitation, and emission spectra .
  • Results or Outcomes: The study found that the phthalocyanine containing a ®-1-(4-bromophenyl)ethoxy moiety showed a higher quantum yield of reactive oxygen species generation than other compounds under the same conditions . This suggests that the photochemical and biological properties of phthalocyanines with chiral ligands should be evaluated separately for each enantiomeric species .

properties

IUPAC Name

1-(4-bromophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRAYGCDLYUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclopropanol

CAS RN

109240-30-4
Record name 1-(4-bromophenyl)cyclopropan-1-ol
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